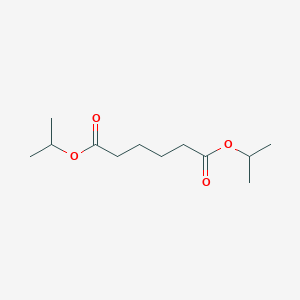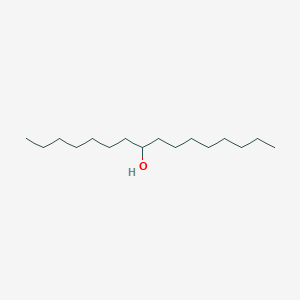
(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of tartaric acid esters involves chemical reactions that introduce ester groups into the tartaric acid molecule. A study by Byun and Bittman (1993) describes an economical one-pot synthesis method for producing dimethyl 2,3-O-benzylidene-L-tartrate, a similar ester derivative of tartaric acid, highlighting the efficiency and high yield of such synthetic approaches (Byun & Bittman, 1993).
Molecular Structure Analysis
The molecular structure of tartaric acid esters is characterized by the presence of ester groups attached to the tartaric acid backbone. These modifications influence the molecule's physical and chemical properties. Studies on tartaric acid derivatives, such as those by Gawroński et al. (1997), provide insights into the conformational preferences of these molecules, which are crucial for understanding their reactivity and interactions in various chemical environments (Gawroński et al., 1997).
Chemical Reactions and Properties
Tartaric acid esters participate in various chemical reactions, leveraging their chiral centers for asymmetric synthesis. Zhu et al. (2017) developed a mild, transition-metal-free protocol for the reductive dimerization of α-ketoesters, which can be applied to synthesize 2,3-dialkylated tartaric acid esters, demonstrating the versatility of these compounds in synthetic chemistry (Zhu et al., 2017).
Physical Properties Analysis
The physical properties of tartaric acid esters, such as solubility, melting point, and crystallinity, are influenced by the nature of the ester groups. Zawada et al. (2017) explored the use of tartaric acid derivatives as plasticizers, indicating how esterification can modify the physical properties of the parent compound to suit specific applications (Zawada et al., 2017).
Chemical Properties Analysis
The chemical properties of tartaric acid esters, such as reactivity and stability, are key to their application in synthesis and materials science. For instance, the hydrolytic and enzymatic stability of tartaric acid esters, as studied by Zawada et al. (2017), is essential for their biodegradability and sustainability in green chemistry applications (Zawada et al., 2017).
Eigenschaften
IUPAC Name |
dimethyl (4R,5R)-2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-14(9-7-5-4-6-8-9)19-10(12(15)17-2)11(20-14)13(16)18-3/h4-8,10-11H,1-3H3/t10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSCUQFGXSPZCK-GHMZBOCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)





